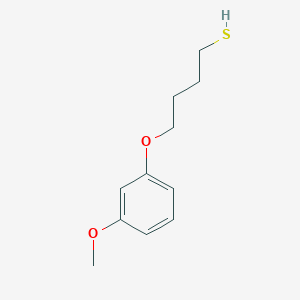![molecular formula C11H13NO6 B7775717 2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid](/img/structure/B7775717.png)
2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid” is a chemical substance that has garnered interest in various scientific fields
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid involves specific synthetic routes and reaction conditions. These methods typically include:
Cyclodextrin Inclusion Complex Formation: This method involves the formation of inclusion complexes with cyclodextrins, which are valuable compounds used in various industrial fields.
Reaction with Phosgene: Another method involves the reaction of phosgene with imidazole under anhydrous conditions to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced analytical techniques is crucial to monitor the production process and ensure the quality of the final product.
化学反应分析
Types of Reactions
2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, reduction may produce alcohols, and substitution may produce halogenated compounds.
科学研究应用
2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for molecular biology research.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
作用机制
The mechanism of action of 2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. This compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
Similar compounds to 2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid include:
Carbonyldiimidazole: An organic compound used in peptide synthesis and as a reagent in organic synthesis.
Tranexamic Acid: A synthetic derivative of lysine used as an antifibrinolytic in the treatment and prevention of major bleeding.
Zoledronic Acid: A bisphosphonate used to treat hypercalcemia of malignancy and other bone-related conditions.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
属性
IUPAC Name |
2-[(2,6-dioxocyclohexylidene)methylamino]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c13-8-2-1-3-9(14)6(8)5-12-7(11(17)18)4-10(15)16/h5,7,12H,1-4H2,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCZOJHWMPOIJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=CNC(CC(=O)O)C(=O)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C(=CNC(CC(=O)O)C(=O)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
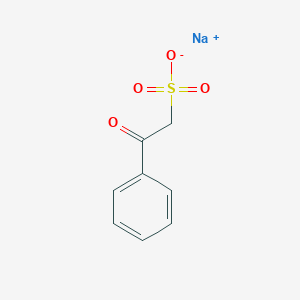
![methyl 3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B7775656.png)
![3-[3-(2-Carboxyeth-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B7775663.png)
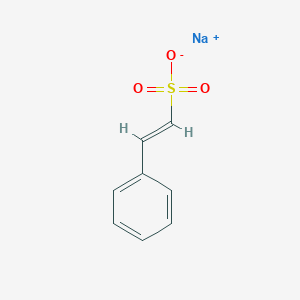
![diethyl 2-[amino-(2-hydroxyethylamino)methylidene]propanedioate](/img/structure/B7775673.png)
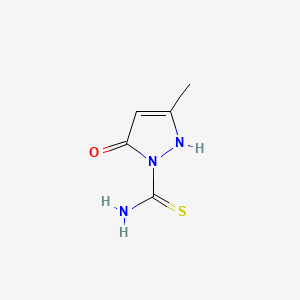
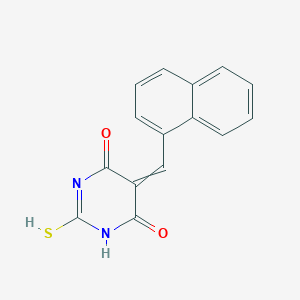
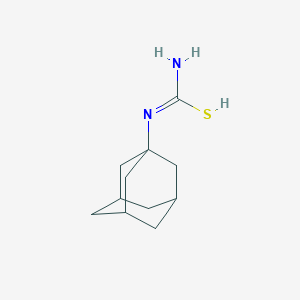

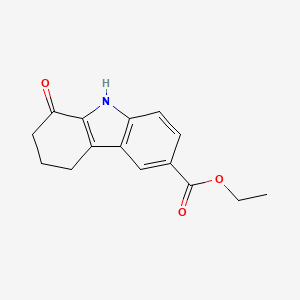
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(2-hydroxyethylamino)ethylidene]-5-methylpyrazol-3-one](/img/structure/B7775707.png)
